molecular formula C8H13ClN2O2 B2785310 3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride CAS No. 2219373-98-3

3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride

Cat. No.: B2785310
CAS No.: 2219373-98-3
M. Wt: 204.65
InChI Key: GRISJEOPCDPYKC-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of an aldehyde with an amine and a dicarboxylic acid.

  • Substitution at the Imidazole Ring: The imidazole ring is then substituted with the appropriate groups to form 4,5-dimethyl-1H-imidazol-2-yl.

  • Attachment of the Propanoic Acid Group: The propanoic acid group is attached to the imidazole ring through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various reagents, such as halides and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazole derivatives.

Scientific Research Applications

3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand the role of imidazole derivatives in various biological processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride is similar to other imidazole derivatives, such as oxymetazoline and 3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride. it has unique structural features and properties that distinguish it from these compounds. The presence of the propanoic acid group and the specific substitution pattern on the imidazole ring contribute to its uniqueness.

Properties

IUPAC Name

3-(4,5-dimethyl-1H-imidazol-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-5-6(2)10-7(9-5)3-4-8(11)12;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRISJEOPCDPYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CCC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219373-98-3
Record name 3-(4,5-dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride
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